4-Chloro-2-(trifluoromethyl)benzyl bromide
Overview
Description
4-Chloro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrClF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Chloro-2-(trifluoromethyl)benzyl bromide is a useful building block in the synthesis of various compounds It’s known to be used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles , which suggests that it may interact with enzymes or receptors involved in antiviral activities.
Mode of Action
It’s known to participate in reactions at the benzylic position , which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Given its role in the synthesis of antiviral compounds , it may influence pathways related to viral replication or host immune response.
Result of Action
It’s known to be used in the synthesis of compounds with antiviral activities , suggesting that it may contribute to the inhibition of viral replication or enhancement of host immune response.
Action Environment
Safety data suggests that it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces , indicating that these environmental factors could potentially affect its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-(trifluoromethyl)benzyl bromide can be synthesized through several methods:
Bromination of 4-Chloro-2-(trifluoromethyl)toluene: This method involves the bromination of 4-chloro-2-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Reaction of 4-Chloro-2-(trifluoromethyl)benzyl alcohol with Hydrobromic Acid: This method involves the reaction of 4-chloro-2-(trifluoromethyl)benzyl alcohol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H2SO4) to yield the desired bromide.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Major Products
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)benzyl bromide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzyl bromide: Similar structure with a fluorine atom instead of chlorine.
4-(Trifluoromethyl)benzyl bromide: Lacks the chlorine atom on the benzene ring.
4-Chlorobenzyl bromide: Lacks the trifluoromethyl group on the benzene ring.
Uniqueness
4-Chloro-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both the chlorine atom and the trifluoromethyl group on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFCKOROEHFKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392995 | |
Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-75-9 | |
Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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